molecular formula C21H21ClN2O3S B2509759 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286718-20-4

5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2509759
CAS No.: 1286718-20-4
M. Wt: 416.92
InChI Key: BZSALRXLIVZYED-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and diuretics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride, phenethylamine, and 2-pyridinemethanol.

    Formation of Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with phenethylamine to form 5-chloro-2-methoxy-N-phenethylbenzenesulfonamide.

    Final Product Formation: The intermediate is then reacted with 2-pyridinemethanol under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be studied for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar activities.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Sulfonamides have been used in the treatment of bacterial infections, and this compound might offer new avenues for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-phenethylbenzenesulfonamide: Lacks the pyridin-2-ylmethyl group, which may affect its biological activity.

    2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the chloro group, potentially altering its reactivity and stability.

    5-chloro-2-methoxybenzenesulfonamide: A simpler structure that may not have the same range of applications.

Uniqueness

The presence of both the pyridin-2-ylmethyl and phenethyl groups in 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide makes it unique. These groups can enhance its binding affinity to biological targets and increase its versatility in chemical reactions.

Biological Activity

5-Chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Chemical Formula : C₁₈H₁₈ClN₂O₂S
  • Molecular Weight : 348.87 g/mol
  • IUPAC Name : 5-chloro-2-methoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

This compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in therapeutic applications such as:

  • Antimicrobial Activity : The sulfonamide group is traditionally recognized for its antibacterial properties. Studies have shown that derivatives of benzenesulfonamides exhibit activity against a range of bacterial strains, including resistant strains.
  • Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in biological systems. For instance, compounds similar to this compound have demonstrated significant inhibition against human carbonic anhydrases, which could be beneficial in treating conditions like glaucoma and epilepsy .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Carbonic Anhydrase InhibitionInhibits human carbonic anhydrases, impacting pH regulation
Anti-inflammatoryReduces levels of TNF-alpha and other inflammatory markers

Detailed Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of various benzenesulfonamides found that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
  • Carbonic Anhydrase Inhibition :
    • A recent investigation into sulfonamide derivatives indicated that certain compounds achieved IC50 values below 100 nM against hCA II, suggesting strong inhibitory potential .
  • Inflammatory Response Modulation :
    • In vitro assays demonstrated that the compound significantly reduced LPS-induced TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-27-20-11-10-18(22)15-21(20)28(25,26)24(16-19-9-5-6-13-23-19)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSALRXLIVZYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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